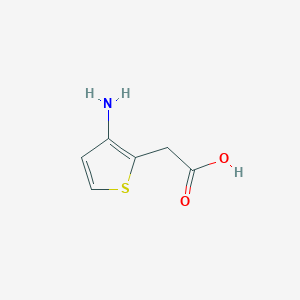

2-(3-Aminothiophen-2-yl)acetic acid

Description

Significance within Functionalized Thiophene (B33073) Chemistry

Thiophenes, sulfur-containing heterocyclic compounds, and their derivatives are of significant interest in medicinal chemistry and materials science. The introduction of functional groups, such as amino and carboxylic acid groups, onto the thiophene ring dramatically expands their chemical reactivity and potential applications. Specifically, 2-aminothiophenes are well-known for their utility in the synthesis of a wide range of biologically active molecules. nih.gov The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group in 2-(3-aminothiophen-2-yl)acetic acid provides a versatile platform for creating more complex molecular structures.

The synthesis of functionalized thiophenes, including 2-aminothiophenes, has been an active area of research. nih.gov The development of efficient synthetic routes to these compounds is crucial for their application in various fields. nih.gov

Overview of Structural Features and Synthetic Interest

The structure of 2-(3-aminothiophen-2-yl)acetic acid is characterized by a central thiophene ring substituted at the 2- and 3-positions. An acetic acid group (-CH2COOH) is attached at the 2-position, and an amino group (-NH2) is located at the 3-position. This arrangement of functional groups allows for a variety of chemical transformations. The amino group can act as a nucleophile in reactions such as acylation, while the carboxylic acid group can undergo esterification or amidation. nih.govacs.org

The synthetic interest in this compound and its analogs stems from their potential to serve as precursors to a diverse array of heterocyclic systems. For instance, derivatives of aminothiophenes are key intermediates in the synthesis of various pharmaceuticals. nih.gov The combination of the thiophene core with amino acid-like features suggests potential applications in the design of novel therapeutic agents and materials. evitachem.commedchemexpress.commedchemexpress.com

Interactive Data Table: Compound Names

| Compound Name | Synonym(s) |

| 2-(3-Aminothiophen-2-yl)acetic acid | --- |

| Thiophene-2-acetic acid | T2AA, 2-Thiopheneacetic acid, 2-Thienylacetic acid wikipedia.org |

| 2-Acetylthiophene | --- |

| Cephaloridine (B1668813) | --- |

| Cephalothin | --- |

| (S)-2-Amino-2-(thiophen-3-yl)acetic acid | 2-amino-2-(thiophen-3-yl)acetic acid evitachem.com |

| 2-Aminothiophene-3-carbonitrile (B183302) | --- |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | --- |

Detailed Research Findings

Research into related thiophene derivatives provides insights into the reactivity and potential of 2-(3-aminothiophen-2-yl)acetic acid. For example, a study on the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. nih.govacs.org This N-acylation reaction highlights the reactivity of the amino group on the thiophene ring. nih.govacs.org The resulting amide was characterized using various spectroscopic methods, including FT-IR, 1H NMR, and 13C NMR, and its crystal structure was determined by single-crystal X-ray crystallography. nih.govacs.orgacs.org

The synthesis of 2-aminothiophenes is a well-established area of organic chemistry, with methods like the Gewald reaction being prominent. mdpi.com This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. nih.gov While the synthesis of 2-aminothiophenes is more common, the synthesis of 3-aminothiophenes presents a greater challenge. nih.gov

The structural isomer, thiophene-2-acetic acid, is a known precursor to the antibiotics cephaloridine and cephalothin. wikipedia.org This underscores the importance of thiophene acetic acid derivatives in medicinal chemistry. Furthermore, 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. nih.gov

While specific research on the biological activity of 2-(3-aminothiophen-2-yl)acetic acid is not widely available in the provided search results, the broader class of amino acid derivatives is recognized for its potential applications in medicinal chemistry. evitachem.commedchemexpress.commedchemexpress.com For instance, amino acid derivatives have been explored for their ergogenic effects and influence on various physiological activities. medchemexpress.commedchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminothiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFQJRFOGGSJCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 3 Aminothiophen 2 Yl Acetic Acid and Its Precursors/derivatives

Methodologies for Thiophene (B33073) Ring Formation with Amination at C3

A foundational step in the synthesis is the creation of the 3-aminothiophene scaffold. While the synthesis of 2-aminothiophenes is well-established, obtaining the 3-amino isomer requires more specific or alternative approaches. researchgate.netnih.gov

The Gewald reaction is a powerful and widely used multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgnih.gov The classical approach involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction mechanism proceeds through an initial Knoevenagel condensation, followed by sulfur addition and cyclization to form the 2-aminothiophene ring. wikipedia.org

While immensely useful, the standard Gewald reaction consistently yields 2-aminothiophenes , not the 3-amino isomers required for the direct synthesis of the target molecule. nih.govresearchgate.net Activated nitriles such as cyanoacetic acid esters, malononitrile, and benzoylacetonitrile (B15868) lead to the corresponding 3-alkoxycarbonyl-, 3-cyano-, and 3-benzoyl-2-aminothiophenes, respectively. nih.gov

A modified Gewald reaction using cyanoacetone as the activated nitrile has been developed to synthesize novel 3-acetyl-2-aminothiophenes. nih.govresearchgate.net However, this variant still places the amino group at the C2 position.

| Carbonyl Component | Active Methylene (B1212753) Nitrile | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ketones/Aldehydes | Malononitrile | Base (e.g., Piperidine) | 2-Amino-3-cyanothiophenes | Variable | nih.gov |

| 1,4-Dithianyl-2,5-diol | Cyanoacetone | Triethylamine (B128534) / DMF | 1-(2-Amino-3-thienyl)ethanone | Variable | nih.gov |

| Ketones | Cyanoacetamide | Base (e.g., Morpholine) | 2-Aminothiophene-3-carboxamides | Variable | tubitak.gov.tr |

Therefore, while the Gewald reaction is central to aminothiophene chemistry, direct application to form the 3-aminothiophene core of the target molecule is not feasible. Its utility would lie in creating precursors that could potentially be rearranged, though such strategies are complex and not commonly reported.

Given the limitations of the Gewald reaction for this specific target, alternative cyclization methods are necessary to construct the 3-aminothiophene ring. Synthesizing 3-aminothiophenes is generally considered more challenging than their 2-amino counterparts. nih.gov

One effective strategy involves the synthesis of 3-nitrothiophenes, which can then be reduced to the desired 3-aminothiophenes. A novel protocol describes the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol (B140307) in the presence of a base like potassium carbonate (K₂CO₃) to yield N-substituted 3-nitrothiophen-2-amines. beilstein-journals.orgnih.gov This reaction is significant as it constructs the thiophene ring with the nitro group (an amino group precursor) at the C3 position.

| α-Nitroketene N,S-acetal | Reagent | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Nitro-1-(p-tolylamino)-2,2-bis(methylthio)ethene | 1,4-Dithiane-2,5-diol | K₂CO₃ / Ethanol | Reflux, 25 min | 3-Nitro-N-(p-tolyl)thiophen-2-amine | 88% | beilstein-journals.orgnih.gov |

| 1-Nitro-1-(p-tolylamino)-2,2-bis(methylthio)ethene | 1,4-Dithiane-2,5-diol | Triethylamine / Dichloromethane | Room Temp, 2h | 3-Nitro-N-(p-tolyl)thiophen-2-amine | 62% | beilstein-journals.orgnih.gov |

The resulting 2-substituted-3-nitrothiophene can then undergo standard reduction of the nitro group (e.g., using SnCl₂/HCl, H₂/Pd-C) to furnish the corresponding 2-substituted-3-aminothiophene, a direct precursor to the final molecule.

Other routes include the direct iodocyclization of 1-mercapto-3-yn-2-ols to produce 3-iodothiophenes, which could potentially be converted to 3-aminothiophenes via methods like Buchwald-Hartwig amination. organic-chemistry.org

Functionalization at C2 of the Thiophene Ring to Introduce Acetic Acid Moiety

Once the 3-aminothiophene (or 3-nitrothiophene) scaffold is in place, the next critical step is the introduction of the acetic acid group at the C2 position.

A common method for installing an acetic acid side chain is through the use of malonic esters. If the precursor is a 2-acetyl-3-aminothiophene, a Knoevenagel condensation with a malonate ester, such as diethyl malonate, could be employed. orgsyn.orgorganicreactions.org This would be followed by reduction of the resulting double bond and subsequent hydrolysis and decarboxylation of the malonic ester to yield the desired acetic acid moiety.

Alternatively, if starting with a 2-halomethyl-3-aminothiophene derivative, nucleophilic substitution with cyanide followed by hydrolysis would provide the acetic acid group.

Modern synthetic methods offer the potential for direct functionalization of the C-H bond at the C2 position. Palladium-catalyzed direct C-H activation is a powerful tool for creating C-C bonds, potentially bypassing the need for pre-functionalized starting materials. mdpi.com Research has shown that the C2 and C5 positions of the thiophene ring are generally more reactive and susceptible to functionalization. mdpi.comnih.gov A strategy could involve the direct C-H coupling of a protected 3-aminothiophene with a suitable acetic acid synthon, like a haloacetate ester, under palladium catalysis. While specific examples for this exact transformation are not prevalent, the general methodology for C-H functionalization of thiophenes is well-documented. mdpi.comrsc.org

Derivatization from Related Thiophene-Acetic Acid Scaffolds

An alternative retrosynthetic approach starts with a pre-existing thiophene-2-acetic acid scaffold and aims to introduce the amino group at the C3 position.

One plausible route begins with 2-(thiophen-2-yl)acetic acid. The challenge is the regioselective introduction of a functional group at C3. The acetic acid side chain at C2 is an ortho-, para- (C3 and C5) directing group for electrophilic substitution. Therefore, electrophilic nitration of 2-(thiophen-2-yl)acetic acid would likely yield a mixture of 3-nitro and 5-nitro isomers, which would require separation. The 3-nitro isomer could then be reduced to the target 3-amino compound.

A more controlled approach would involve starting with a pre-functionalized thiophene, such as 2-(3-bromothiophen-2-yl)acetic acid. The bromine atom at the C3 position serves as a handle for introducing the amino group. This can be achieved through transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, using an ammonia (B1221849) equivalent or a protected amine source.

Another related strategy involves the N-acylation of an aminothiophene with an activated acetic acid derivative. For instance, the reaction of 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid has been reported to form N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.orgacs.org While this produces an amide linkage rather than a C-C bond, it demonstrates the feasibility of coupling thiophene-acetic acid fragments with aminothiophenes.

The synthesis of 2-(3-aminothiophen-2-yl)acetic acid, a substituted aminothiophene derivative, can be approached through various strategic pathways. These methods often involve the initial construction of the core aminothiophene ring system, followed by the introduction or modification of functional groups at the 2 and 3 positions. This article explores two key synthetic strategies: the amination of 2-(thiophen-2-yl)acetic acid derivatives and the conversion of other 3-aminothiophene-2-substituted compounds.

1 Amination of 2-(Thiophen-2-yl)acetic Acid Derivatives

Direct amination of 2-(thiophen-2-yl)acetic acid derivatives at the 3-position presents a significant challenge in synthetic organic chemistry. The thiophene ring is susceptible to various reactions, and achieving regioselective amination at the C3 position while preserving the acetic acid side chain at C2 is not a commonly documented transformation. Electrophilic substitution reactions on 2-substituted thiophenes typically favor the 5-position, and to a lesser extent the 3-position, but the presence of an acetic acid group can further complicate the reactivity and selectivity.

A more plausible, albeit indirect, approach involves a multi-step sequence that begins with the construction of a suitably functionalized thiophene ring. The Gewald reaction stands out as a powerful and versatile method for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

A specific and promising route to a precursor for 2-(3-aminothiophen-2-yl)acetic acid begins with a modified Gewald reaction utilizing cyanoacetone. This reaction yields 3-acetyl-2-aminothiophenes, which can then be further elaborated. mdpi.comnih.gov

A Potential Synthetic Pathway:

Synthesis of 3-acetyl-2-aminothiophene: A modified Gewald reaction is employed, reacting cyanoacetone with an appropriate α-mercaptoaldehyde or its dimer in the presence of a base like triethylamine. mdpi.com This directly installs the required amino group at the 2-position and an acetyl group at the 3-position, which serves as a precursor to the acetic acid side chain.

Willgerodt-Kindler Reaction: The resulting 3-acetyl-2-aminothiophene can then undergo a Willgerodt-Kindler reaction. wikipedia.orgmsu.edu This classic organic reaction is used to convert aryl alkyl ketones into the corresponding thioamides by treatment with elemental sulfur and a secondary amine, such as morpholine. The reaction effectively moves the carbonyl group to the terminal position of the alkyl chain.

Hydrolysis: The thioamide product from the Willgerodt-Kindler reaction can then be hydrolyzed under acidic or basic conditions to yield the final product, 2-(3-aminothiophen-2-yl)acetic acid. wikipedia.org

This multi-step strategy, while not a direct amination, represents a feasible and chemically sound approach to the target molecule, leveraging well-established and reliable reactions.

2 Conversion of Other 3-Aminothiophene-2-Substituted Compounds (e.g., 3-aminothiophene-2-carbohydrazides)

Another synthetic strategy involves the use of pre-existing 3-aminothiophene derivatives with a different substituent at the 2-position, which can then be chemically converted into the desired acetic acid moiety. 3-Aminothiophene-2-carbohydrazides are notable examples of such precursors.

The synthesis of 3-aminothiophene-2-carbohydrazides can also be achieved through variations of the Gewald reaction, where a cyanoacetohydrazide is used as the activated nitrile component. mdpi.com

Research Findings on a Potential Conversion Route:

While a direct, one-step conversion of a carbohydrazide (B1668358) group to an acetic acid group is not straightforward, a hypothetical pathway can be proposed based on established chemical principles:

Hydrolysis of the Carbohydrazide: The 3-aminothiophene-2-carbohydrazide (B160484) could first be hydrolyzed to the corresponding 3-aminothiophene-2-carboxylic acid. This reaction would typically be carried out under acidic or basic conditions.

Homologation of the Carboxylic Acid: The resulting carboxylic acid would then need to undergo a one-carbon homologation to introduce the methylene group of the acetic acid side chain. A common method for this transformation is the Arndt-Eistert synthesis. This multi-step process involves:

Conversion of the carboxylic acid to an acyl chloride.

Reaction of the acyl chloride with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water) and a catalyst (e.g., silver oxide) to yield the homologated carboxylic acid.

This pathway, while theoretically possible, is lengthy and may suffer from issues with yield and the stability of intermediates. A more direct synthetic route, such as the one described in the previous section, would likely be more efficient.

Chemical Reactivity and Transformations of 2 3 Aminothiophen 2 Yl Acetic Acid Derivatives

Reactions Involving the 3-Amino Group

The amino group at the 3-position of the thiophene (B33073) ring is a primary amine, which imparts nucleophilic character and allows for a range of functionalization reactions.

N-Acylation Reactions

The 3-amino group readily undergoes N-acylation with activated carboxylic acids or acyl chlorides to form the corresponding amides. This reaction is a common strategy for introducing various substituents onto the thiophene core. The use of acylating agents like ethyl acetate (B1210297) or butyl acetate in the presence of a catalytic amount of acetic acid provides a simple and efficient method for the N-acetylation of amines. rsc.org

For instance, the reaction of an amine with an acyl chloride, such as ethanoyl chloride, is typically vigorous and results in the formation of an N-substituted amide and the corresponding ammonium (B1175870) chloride salt. libretexts.orgchemguide.co.uk The reaction proceeds through a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk To drive the reaction to completion and neutralize the hydrogen chloride byproduct, a base like pyridine (B92270) or triethylamine (B128534) is often added. wikipedia.org

| Reactant 1 | Reactant 2 | Product |

| 2-(3-Aminothiophen-2-yl)acetic acid | Acyl chloride | N-Acyl-2-(3-aminothiophen-2-yl)acetic acid |

| 2-(3-Aminothiophen-2-yl)acetic acid | Activated carboxylic acid | N-Acyl-2-(3-aminothiophen-2-yl)acetic acid |

| Amine | Ethyl acetate/Butyl acetate (with acetic acid catalyst) | Acetamide |

| Ethanoyl chloride | Ethylamine | N-ethylethanamide |

Condensation and Imine Formation

The primary amino group of 2-(3-aminothiophen-2-yl)acetic acid derivatives can condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. lumenlearning.comlibretexts.orgrsc.org The pH of the reaction medium is a critical factor; the reaction rate is generally optimal around a pH of 5. lumenlearning.comlibretexts.org

Imine formation can be achieved under various conditions, including microwave irradiation in the absence of a solvent, which presents a green chemistry approach. organic-chemistry.org The stability of the resulting imine is often enhanced when at least one of the reactants is aromatic. rsc.org

| Reactant 1 | Reactant 2 | Product |

| 2-(3-Aminothiophen-2-yl)acetic acid derivative (amine) | Aldehyde/Ketone | Imine (Schiff base) |

| Aromatic aldehyde | Primary amine | Imine |

| Aldehyde | Aqueous ammonia (B1221849) and alkyl bromide | Imine |

Cyclization Reactions involving the Amino Functionality

The 3-amino group is often a key participant in cyclization reactions to form fused heterocyclic systems, which are of significant interest in medicinal chemistry. For example, 2-aminothiophenes are precursors for the synthesis of thieno[2,3-d]pyrimidines. nih.gov These cyclization reactions can be achieved through various strategies. One common method involves the reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with reagents like nitriles or acetyl acetone. tubitak.gov.tr

Another approach involves a double Mannich-type cyclization, reacting dihydrothiophenes with formaldehyde (B43269) and a primary amine under non-catalyzed conditions to construct the thieno[2,3-d]pyrimidine (B153573) core. nih.gov The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes, which can then be used as building blocks for further cyclization. mdpi.comresearchgate.net

Reactions Involving the Acetic Acid Moiety

The acetic acid side chain provides another site for chemical modification, primarily through reactions of the carboxylic acid group.

Esterification and Amide Bond Formation

The carboxylic acid group of 2-(3-aminothiophen-2-yl)acetic acid can be converted to esters through reactions with alcohols, or to amides via reaction with amines. numberanalytics.com Esterification is commonly carried out using the Fischer esterification method, which involves heating the carboxylic acid with an excess of alcohol in the presence of an acid catalyst like sulfuric acid. researchgate.netrug.nlmasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol or removing water as it forms can drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, coupling reagents can be employed to facilitate esterification under milder conditions. organic-chemistry.org

Amide bond formation is a fundamental reaction in organic synthesis. numberanalytics.com Direct amidation can be achieved by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxylic acid. organic-chemistry.orgnih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent |

| 2-(3-Aminothiophen-2-yl)acetic acid | Alcohol | Ester | Acid catalyst (e.g., H₂SO₄) |

| 2-(3-Aminothiophen-2-yl)acetic acid | Amine | Amide | Coupling agent |

| Carboxylic acid | Alcohol | Ester | 2,2'-biphenol-derived phosphoric acid |

| Carboxylic acid | Alcohol | Ester | Silica chloride |

Activation of the Carboxylic Acid Group

To enhance the reactivity of the carboxylic acid for subsequent reactions like amide bond formation or esterification, it is often converted to a more reactive derivative, such as an acyl chloride. lookchem.com Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). google.comchemicalbook.comresearchgate.netresearchgate.net

Both thionyl chloride and oxalyl chloride react with carboxylic acids to produce the corresponding acyl chloride, with the byproducts being gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride), which simplifies purification. chemicalbook.com The reaction with thionyl chloride can be used in the synthesis of 2-thiophene acetylchloride. google.com Oxalyl chloride is also widely used for preparing carboxylic acid chlorides under mild conditions. chemicalbook.comresearchgate.net For acid-sensitive substrates, methods for acid chloride formation under non-acidic conditions have been developed. lookchem.com In solid-phase peptide synthesis, thionyl chloride is used to activate resins like 2-chlorotrityl chloride (2-CTC) for the attachment of the first amino acid. nih.govresearcher.life

| Carboxylic Acid | Activating Reagent | Product |

| 2-(3-Aminothiophen-2-yl)acetic acid | Thionyl chloride (SOCl₂) | 2-(3-Aminothiophen-2-yl)acetyl chloride |

| 2-(3-Aminothiophen-2-yl)acetic acid | Oxalyl chloride ((COCl)₂) | 2-(3-Aminothiophen-2-yl)acetyl chloride |

| Propionic acid | 3,3-dichloro-1,2-diphenylcyclopropene | Propionyl chloride |

| β-bromoacrylic acid | Oxalyl chloride | β-bromoacryloyl chloride |

Reactivity of the Thiophene Heterocycle

The reactivity of the thiophene ring in derivatives of 2-(3-aminothiophen-2-yl)acetic acid is significantly influenced by the electronic effects of its substituents. The 3-amino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiophene ring, increasing its electron density. This activating effect is partially counteracted by the electron-withdrawing nature of the acetic acid (or its corresponding ester) functionality at the C2 position. The interplay of these groups dictates the regioselectivity of substitution reactions on the thiophene ring.

Electrophilic Aromatic Substitution Patterns

The strong electron-donating resonance effect of the 3-amino group makes the thiophene ring highly susceptible to electrophilic aromatic substitution. The amino group directs incoming electrophiles primarily to the positions ortho and para to itself. In the 3-aminothiophene system, this corresponds to the C2 and C5 positions. Since the C2 position is already occupied by the acetic acid side chain, electrophilic attack is overwhelmingly directed to the C5 position. The C4 position is significantly less favored for substitution due to the deactivating inductive effect of the adjacent C2-substituent and less stable carbocation intermediates.

Research on structurally similar compounds, such as methyl 3-amino-4-methylthiophene-2-carboxylate, has confirmed this substitution pattern. For instance, palladium-catalyzed direct arylation reactions, a form of electrophilic substitution, occur exclusively at the C5 position. researchgate.net This highlights the C5 position as the primary site for electrophilic attack.

Common electrophilic substitution reactions applicable to these derivatives include halogenation, nitration, and Friedel-Crafts-type reactions, with the substitution product consistently forming at the C5 position. For example, the nitration of related aminothiophene esters has been shown to yield 5-nitro derivatives. ambeed.comnih.gov

| Reaction | Substrate Derivative | Reagents & Conditions | Major Product | Reference |

|---|---|---|---|---|

| Direct Arylation | Methyl 3-amino-4-methylthiophene-2-carboxylate | Aryl Iodide, Pd(OAc)₂, P(o-tol)₃, KOAc, DMA, 120 °C | Methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylate | researchgate.net |

| Nitration | Ethyl 3-aminobenzo[b]thiophene-2-carboxylate | Not specified | Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | ambeed.com |

Nucleophilic Additions and Ring Transformations

Direct nucleophilic addition to the electron-rich thiophene ring of 2-(3-aminothiophen-2-yl)acetic acid derivatives is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, or they proceed through an elimination-addition mechanism.

However, the functional groups present in these derivatives enable a variety of ring transformation reactions, where the thiophene acts as a scaffold for the construction of more complex heterocyclic systems. encyclopedia.pub These transformations often begin with a reaction involving one of the substituents, which then triggers a subsequent cyclization or rearrangement involving the thiophene ring.

A notable example is the synthesis of thieno[3,2-b]indoles from 3-aminothiophene-2-carboxylate esters. This process involves the initial saponification of the ester to the corresponding carboxylic acid salt, followed by a Fischer indolization reaction with an arylhydrazine in an acidic medium. researchgate.net In this sequence, the 3-amino group and the C2 position of the thiophene ring become part of the newly formed fused indole (B1671886) system.

| Transformation Type | Substrate Derivative | Reagents & Conditions | Product Class | Reference |

|---|---|---|---|---|

| Fischer Indolization | 5-Substituted 3-aminothiophene-2-carboxylates | 1. NaOH (saponification) 2. Arylhydrazine, Acetic Acid | 2-Substituted thieno[3,2-b]indoles | researchgate.net |

These transformations underscore the utility of 2-(3-aminothiophen-2-yl)acetic acid derivatives as versatile building blocks in synthetic organic chemistry for accessing a range of fused heterocyclic compounds.

Structural Elucidation and Advanced Analytical Characterization of 2 3 Aminothiophen 2 Yl Acetic Acid and Its Derivatives

Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-Aminothiophen-2-yl)acetic acid is expected to show distinct signals corresponding to each unique proton environment. The protons on the thiophene (B33073) ring (H-4 and H-5) would appear as doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. researchgate.net The methylene (B1212753) protons (-CH₂-) of the acetic acid side chain are anticipated to produce a singlet around δ 3.5-4.0 ppm, influenced by the adjacent aromatic ring and the electron-withdrawing carboxylic acid group. pdx.edu The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The acidic proton of the carboxyl group (-COOH) would also present as a broad singlet, typically far downfield (δ 10-13 ppm), though it is often not observed if a deuterated protic solvent like D₂O is used due to proton exchange. ucl.ac.uk

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. libretexts.org The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded and would appear significantly downfield, in the range of δ 170-185 ppm. libretexts.org The four carbons of the thiophene ring would resonate in the aromatic region (δ 110-150 ppm). oregonstate.edu The carbon atom to which the amino group is attached (C-3) and the carbon bearing the acetic acid side chain (C-2) would have their chemical shifts significantly influenced by these substituents. The methylene carbon (-CH₂) of the acetic acid group is expected to appear in the δ 35-45 ppm range. libretexts.org

Table 1: Predicted NMR Spectroscopic Data for 2-(3-Aminothiophen-2-yl)acetic acid

| Analysis | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | Thiophene H-4 | 6.5 - 7.5 | Doublet (d) |

| Thiophene H-5 | 6.5 - 7.5 | Doublet (d) | |

| Methylene (-CH₂-) | 3.5 - 4.0 | Singlet (s) | |

| Amine (-NH₂) | Variable (Broad) | Singlet (br s) | |

| Carboxyl (-COOH) | 10.0 - 13.0 (Broad) | Singlet (br s) | |

| ¹³C NMR | Carbonyl (-COOH) | 170 - 185 | Singlet |

| Thiophene C-2 | 110 - 150 | Singlet | |

| Thiophene C-3 | 110 - 150 | Singlet | |

| Thiophene C-4 | 110 - 150 | Singlet | |

| Thiophene C-5 | 110 - 150 | Singlet | |

| Methylene (-CH₂) | 35 - 45 | Singlet |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of 2-(3-Aminothiophen-2-yl)acetic acid would display characteristic absorption bands confirming the presence of its key functional groups.

The amine group (-NH₂) would be identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. The carboxylic acid group would exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which would overlap with the C-H stretching bands. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700-1725 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations for the thiophene ring are expected just above 3000 cm⁻¹. Other characteristic peaks would include the N-H bending vibration around 1600 cm⁻¹, C=C stretching of the thiophene ring in the 1400-1500 cm⁻¹ region, and C-S ring vibrations at lower wavenumbers. researchgate.netresearchgate.net

Table 2: Predicted IR Absorption Bands for 2-(3-Aminothiophen-2-yl)acetic acid

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium, Doublet |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Thiophene Ring | ~3100 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium to Strong |

| C=C Stretch | Thiophene Ring | 1400 - 1500 | Medium |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure through fragmentation analysis. For 2-(3-Aminothiophen-2-yl)acetic acid (Molecular Formula: C₆H₇NO₂S, Molecular Weight: 173.20 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 173.

The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses from the functional groups. libretexts.org A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a peak at m/z = 128 (M-45), corresponding to the [M-COOH]⁺ fragment. miamioh.edu Another common fragmentation is the loss of a water molecule (M-18) or the cleavage of the entire acetic acid side chain. Further fragmentation of the thiophene ring itself could also occur. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for 2-(3-Aminothiophen-2-yl)acetic acid

| m/z Value | Proposed Fragment | Description |

| 173 | [C₆H₇NO₂S]⁺ | Molecular Ion (M⁺) |

| 128 | [C₅H₆NS]⁺ | Loss of -COOH group (M-45) |

| 156 | [C₆H₆NOS]⁺ | Loss of -OH radical (M-17) |

| 155 | [C₆H₅NO₂S]⁺ | Loss of H₂O (M-18) |

X-ray Crystallography for Solid-State Structure Determination

In the crystal lattice, the molecules are expected to self-assemble through a network of intermolecular hydrogen bonds. The carboxylic acid functional group is a potent hydrogen bond donor (-OH) and acceptor (C=O), and the amino group is a hydrogen bond donor. This could lead to the formation of zwitterions in the solid state, where the acidic proton transfers to the basic amino group. These interactions would likely result in the formation of extended supramolecular structures, such as dimers or chains, which dictate the crystal packing. researchgate.netnih.gov For example, intermolecular N-H···O bonds could link molecules into infinite chains. mdpi.com

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the separation, purification, and analytical assessment of 2-(3-Aminothiophen-2-yl)acetic acid from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like 2-(3-Aminothiophen-2-yl)acetic acid. A reversed-phase HPLC (RP-HPLC) method would be most suitable for its analysis. nih.gov

The amphoteric nature of the molecule, containing both a basic amino group and an acidic carboxylic acid group, requires careful control of the mobile phase pH to achieve good chromatographic performance. The use of a buffered mobile phase or an acidic additive like formic acid or trifluoroacetic acid is crucial to suppress the ionization of the carboxylic acid and protonate the amine, leading to sharp, symmetrical peaks. sielc.comhelixchrom.com A typical method would employ a C18 stationary phase and a gradient elution with a mixture of an aqueous buffer (or acidified water) and an organic solvent like acetonitrile (B52724) or methanol. Detection is readily achieved using a UV detector, as the thiophene ring provides strong chromophoric properties, with an expected maximum absorbance in the 230-280 nm range.

Table 4: Typical HPLC Method Parameters for 2-(3-Aminothiophen-2-yl)acetic acid

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of 2-(3-Aminothiophen-2-yl)acetic acid is challenging due to its molecular structure. The presence of both a carboxylic acid and an amino group makes the compound polar and non-volatile, properties that are unsuitable for direct GC analysis. sigmaaldrich.comthermofisher.com These functional groups can lead to poor chromatographic peak shape, thermal decomposition in the hot injector, and irreversible adsorption onto the GC column. researchgate.net

To overcome these limitations, chemical derivatization is employed. This process converts the polar functional groups into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.comresearchgate.net Common derivatization strategies for molecules containing amine and carboxylic acid groups include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens on the amine (-NH2) and carboxylic acid (-COOH) groups to form trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com

Acylation: This involves treating the analyte with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to form amide and ester derivatives.

Esterification: The carboxylic acid group can be converted into an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. This is often followed by acylation or silylation of the amino group.

For 2-(3-Aminothiophen-2-yl)acetic acid, a two-step derivatization involving esterification of the carboxylic acid followed by silylation of the amino group would yield a derivative suitable for GC-MS analysis. For instance, conversion to its ethyl ester, ethyl 2-(3-aminothiophen-2-yl)acetate, followed by reaction with a silylating agent would produce a volatile compound.

The subsequent GC-MS analysis of such a derivative would provide crucial structural information. The gas chromatogram would indicate the purity of the derivatized sample by showing its retention time. The mass spectrometer would then fragment the eluted derivative, producing a characteristic mass spectrum. This spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. Analysis of the fragmentation pattern allows for the confirmation of the molecular weight and the elucidation of the compound's structure. While specific GC-MS studies on derivatized 2-(3-Aminothiophen-2-yl)acetic acid are not extensively detailed in the literature, the analysis of related aminoindane derivatives has shown that derivatization significantly reduces peak tailing and produces unique fragment ions, enabling accurate identification. nih.govresearchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis provides the empirical formula of a substance, which can be compared with the theoretical values calculated from its proposed molecular formula. It serves as a critical checkpoint for verifying the purity and confirming the identity of a newly synthesized compound.

In the context of 2-(3-Aminothiophen-2-yl)acetic acid and its derivatives, elemental analysis is a standard characterization method reported in synthetic chemistry literature. Although data for the parent acid is scarce, studies on its derivatives, which are often synthesized from it, provide valuable examples of this technique's application. For instance, research involving the synthesis of novel amide derivatives and thieno[3,2-b]pyrroles frequently report elemental analysis data to confirm the successful formation of the target molecules. acs.orgnih.gov

The table below presents a comparison of calculated versus experimentally found elemental compositions for a representative derivative of 2-(3-Aminothiophen-2-yl)acetic acid, showcasing the typical accuracy of this method.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | C11H8N2OS2 | C | 53.21 | 53.25 | acs.org |

| H | 3.25 | 3.22 | |||

| N | 11.28 | 11.31 | |||

| S | 25.83 | 25.86 |

The close agreement between the calculated and found percentages for carbon, hydrogen, nitrogen, and sulfur provides strong evidence for the assigned structure and high purity of the synthesized derivative. acs.org

Computational and Theoretical Investigations of 2 3 Aminothiophen 2 Yl Acetic Acid and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties with high accuracy.

DFT calculations, often using the B3LYP functional, are employed to determine the most stable conformation (the optimized molecular geometry) of 2-(3-Aminothiophen-2-yl)acetic acid. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 3-thiophene acetic acid, DFT calculations with the B3LYP functional and aug-cc-pVTZ basis set have shown good agreement between the optimized structural parameters and experimental data. nih.gov The electronic structure of a molecule describes the arrangement and energy of its electrons. infinitylearn.comdoubtnut.com For acetic acid, the Lewis structure shows it contains 16 shared and 8 unshared valence electrons. infinitylearn.comdoubtnut.com The geometry around the atoms can also be predicted; the methyl carbon is tetrahedral, while the carboxylic carbon is trigonal planar. socratic.orgbrainly.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnist.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that helps determine the molecule's electrical transport properties, stability, and reactivity. nist.govnih.govreddit.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations are used to determine the energies of these frontier orbitals. For example, in a study of 2-aminobenzimidazole, the HOMO and LUMO energies were calculated to understand its chemical stability. researchgate.net Similarly, for analogues like 3-thiophene acetic acid, the electronic properties, including HOMO and LUMO energies, have been investigated using Time-Dependent DFT (TD-DFT). nih.gov The presence of features like aromatic rings, heteroatoms, and double bonds in a molecule tends to decrease the HOMO-LUMO gap due to higher electron density from π-π interactions and lone pair electrons. nih.gov

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of charge transfer. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can identify the types and relative significance of different contacts between molecules. For instance, in the crystal structure of a 2-amino-3-hydroxypyridinium salt, Hirshfeld analysis revealed that O⋯H/H⋯O interactions were the most significant, contributing 43.1% to the crystal packing, followed by H⋯H (24.2%) and N⋯H/H⋯N (10%) contacts. nih.gov Similarly, for 3-thiophene acetic acid, the stability of its crystal packing was found to be ensured by O-H⋯O, C-H⋯O, and C-H⋯S intermolecular interactions, which were studied using Hirshfeld surface analysis. nih.gov This type of analysis provides a "fingerprint" plot that helps to break down the complex network of interactions into contributions from different atom pairs.

Reactivity Descriptors (e.g., Fukui Function Analysis, Electrophilicity-Based Charge Transfer)

Conceptual DFT provides a framework for defining chemical reactivity indicators. nih.gov The Fukui function is a key local reactivity descriptor that identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govbas.bg It measures the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov

For example, in a study on 6-amino-7,9-dihydropurine-8-thione, Fukui function analysis was used to determine the order of reactivity for different atoms towards electrophilic and nucleophilic attack. bas.bg This allows for the prediction of the most reactive sites within the molecule. researchgate.net Other global reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index are also calculated from HOMO and LUMO energies to provide a comprehensive picture of a molecule's reactivity. nih.gov These descriptors are instrumental in applying principles like the Hard/Soft Acid-Base (HSAB) principle to predict the outcomes of chemical reactions. nih.gov

Molecular Docking Studies for Binding Mode Analysis (without functional outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand the binding mode of a ligand to the active site of a protein. nih.gov For analogues of 2-(3-Aminothiophen-2-yl)acetic acid, such as 3-thiophene acetic acid, molecular docking has been used to study its interaction with enzymes like human monoamine oxidase A and B. nih.gov

These studies analyze the binding affinity, which is often reported as a negative value in kcal/mol, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. nih.govnih.gov For example, in a docking study of thiopyrano[2,3-b]quinoline derivatives, binding affinities ranged from -5.3 to -6.1 Kcal/mol, and specific interactions with amino acid residues like ILE-8, LYS-7, and TRP-12 were identified. nih.gov This type of analysis provides a static snapshot of the potential binding conformation without assessing the functional consequences of this binding. nih.gov

Strategic Utility As a Synthetic Building Block in Chemical Synthesis

Precursor for Advanced Heterocyclic Systems

The inherent reactivity of 2-(3-aminothiophen-2-yl)acetic acid makes it an ideal starting material for the synthesis of fused heterocyclic systems. The amino and carboxylic acid groups can participate in various cyclization reactions, leading to the formation of novel ring structures with diverse functionalities.

A notable application is in the synthesis of thieno[3,2-b]indoles . These compounds have garnered considerable attention due to their wide spectrum of biological activities, including antituberculosis, antitumor, antifungal, and antibacterial properties. researchgate.netrsc.org The synthesis of thieno[3,2-b]indoles can be efficiently achieved from 5-substituted 3-aminothiophene-2-carboxylates through a one-pot, two-step procedure involving a Fischer indolization reaction. researchgate.net This process typically involves the saponification of the starting ester, followed by treatment with arylhydrazines in an acidic medium. researchgate.net The in situ generated 3-aminothiophene-2-carboxylic acid undergoes decarboxylation and subsequent reaction with the arylhydrazine to form an arylhydrazone, which then cyclizes to afford the desired thieno[3,2-b]indole core. researchgate.net

While direct synthesis of pyrazolotriazines from 2-(3-aminothiophen-2-yl)acetic acid is not extensively documented, the structural motifs present in the aminothiophene precursor are highly relevant to the construction of such nitrogen-rich heterocyclic systems. The synthesis of pyrazolotriazine derivatives often involves the cyclocondensation of aminopyrazole precursors with various reagents. tubitak.gov.tr For instance, pyrazolotriazines have been synthesized by the diazotization of aminopyrazoles followed by coupling with active methylene (B1212753) compounds and subsequent cyclization. tubitak.gov.tr Given the reactivity of the amino group on the thiophene (B33073) ring, it is plausible that 2-(3-aminothiophen-2-yl)acetic acid could be chemically modified to an appropriate aminopyrazole intermediate, which could then be utilized in the synthesis of novel thieno-fused pyrazolotriazine systems.

Scaffold for Chemical Library Construction

The concept of Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. mdpi.com 2-(3-Aminothiophen-2-yl)acetic acid serves as an excellent scaffold for such endeavors. Its bifunctional nature allows for the introduction of diverse substituents at two distinct points, leading to a rapid expansion of chemical space.

The amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the carboxylic acid group can be converted to esters, amides, or other functional groups. This dual reactivity enables the creation of a large number of analogs from a common core structure. For example, by reacting the amino group with a variety of acyl chlorides and the carboxylic acid group with a range of alcohols, a combinatorial library of N-acylated-2-(3-aminothiophen-2-yl)acetates can be readily synthesized. This approach is invaluable in the search for new lead compounds in drug discovery, where the rapid generation and screening of diverse molecular architectures are crucial. mdpi.com The structural rigidity of the thiophene ring provides a defined orientation for the appended substituents, which is a desirable feature for designing molecules that can interact with specific biological targets.

Role in the Synthesis of Diverse Functional Molecules

Beyond the construction of fused heterocycles, 2-(3-aminothiophen-2-yl)acetic acid is a key intermediate in the synthesis of a variety of other functional molecules. The reactivity of the amino group is frequently exploited in N-acylation reactions to produce novel amide derivatives. For instance, the reaction of 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid yields N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a compound that has been investigated for its antioxidant and antimicrobial properties. acs.org

Furthermore, derivatives of 2-(3-aminothiophen-2-yl)acetic acid have been utilized as platforms for developing inhibitors of enzymes implicated in disease. For example, 2-(thiophen-2-yl)acetic acid-based compounds have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade and a target for anti-inflammatory and cancer therapies. nih.gov By modifying the thiophene core and the acetic acid side chain, researchers can fine-tune the inhibitory activity and selectivity of these molecules.

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, highlights the importance of this structural motif as a versatile building block. mdpi.comnih.gov This reaction allows for the preparation of a wide range of substituted 2-aminothiophenes, which can then be further elaborated into more complex molecules, including those with applications in materials science, such as dyes and liquid crystals. nih.gov

The strategic placement of the amino and acetic acid functionalities on the thiophene ring of 2-(3-aminothiophen-2-yl)acetic acid provides a powerful tool for synthetic chemists to construct a diverse array of molecules with tailored properties for various applications, ranging from medicinal chemistry to materials science.

Emerging Research Avenues and Future Directions in 2 3 Aminothiophen 2 Yl Acetic Acid Research

Innovations in Green Synthetic Chemistry for Amino Thiophene (B33073) Derivatives

The chemical industry's growing focus on sustainability has spurred the development of green synthetic methodologies for producing 2-aminothiophene derivatives. nih.govscribd.com Traditional synthesis routes, such as the Gewald reaction, while effective, often rely on volatile organic solvents and stoichiometric reagents, leading to significant waste generation. researchgate.netsciforum.net Emerging research seeks to mitigate this environmental impact by exploring alternative reaction conditions and catalysts.

Key innovations include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly improving atom economy and reducing the number of purification steps. nih.govresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound activation are being used to accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.net

Eco-Friendly Solvents: The use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media is replacing traditional, more hazardous organic solvents. scribd.comresearchgate.net

Reusable Catalysts: The development of solid-supported or heterogeneous catalysts allows for easy separation from the reaction mixture and can be reused multiple times without a significant loss of activity. researchgate.net

These green approaches not only reduce the environmental footprint of chemical synthesis but can also lead to higher yields and novel derivatives that were previously difficult to access. nih.gov

| Feature | Traditional Synthesis (e.g., Gewald) | Green Synthesis Innovations |

| Solvents | Often volatile organic compounds (e.g., ethanol, DMF) | Water, polyethylene glycol (PEG), ionic liquids, or solvent-free conditions scribd.comresearchgate.net |

| Catalysts | Often basic compounds used in stoichiometric amounts | Reusable heterogeneous catalysts, biocatalysts researchgate.net |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound activation researchgate.net |

| Efficiency | Multiple steps, intermediate purifications | Often one-pot, multicomponent reactions (MCRs) nih.gov |

| Waste | Higher generation of solvent and reagent waste | Reduced waste, improved atom economy |

Advancements in High-Throughput Synthesis and Screening of Derivatives

The demand for new drugs and materials has driven the development of high-throughput synthesis (HTS) and screening methods. These automated platforms allow for the rapid creation and evaluation of large libraries of compounds, significantly accelerating the discovery process. For a scaffold like 2-(3-aminothiophen-2-yl)acetic acid, HTS enables the systematic exploration of how different substituents on the thiophene ring or modifications to the side chains affect biological activity or material properties.

The workflow typically involves:

Library Design: Computational tools are used to design a virtual library of derivatives with diverse chemical properties.

Automated Synthesis: Robotic systems perform parallel or combinatorial synthesis, often on a small scale, to produce the physical library of compounds.

High-Throughput Screening: The synthesized compounds are rapidly tested for a specific property, such as binding to a biological target or exhibiting a desired electronic property.

Data Analysis: "Hit" compounds that show promising activity are identified for further, more detailed investigation.

This data-driven approach, combining synthesis with rapid screening, is crucial for efficiently navigating the vast chemical space possible with the aminothiophene scaffold to identify lead compounds for therapeutic or material science applications. acs.org

| Step | Description | Key Technologies |

| 1. Library Design | In silico planning of derivative structures to maximize chemical diversity. | Molecular modeling software, combinatorial design algorithms. |

| 2. Parallel Synthesis | Simultaneous synthesis of individual compounds in separate reaction vessels. | Robotic liquid handlers, automated reaction blocks. |

| 3. Purification | Rapid purification of the compound library. | Automated flash chromatography, preparative HPLC. |

| 4. Screening | Rapid biological or physical assays on the library. | Plate readers, flow cytometry, automated microscopy. |

| 5. Hit Identification | Data analysis to identify active compounds. | Cheminformatics software, statistical analysis tools. |

Theoretical Predictions for Novel Reactivity Pathways

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Methods like Density Functional Theory (DFT) allow researchers to model the electronic structure of 2-(3-aminothiophen-2-yl)acetic acid and its derivatives with high accuracy. tandfonline.com These theoretical calculations can predict various properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. tandfonline.com

By simulating reaction mechanisms, computational studies can:

Predict Reaction Outcomes: Foresee the products of a reaction under different conditions, saving significant time and resources in the lab.

Identify Novel Pathways: Uncover new, previously unconsidered reactions that the aminothiophene scaffold could undergo. acs.org

Explain Reactivity: Provide insight into why certain positions on the thiophene ring are more or less reactive, guiding synthetic strategy. For example, spin-density analysis can predict which atoms are most likely to participate in radical reactions. acs.org

Design Better Catalysts: Model the interaction between a catalyst and the substrate to design more efficient and selective catalytic systems.

These theoretical predictions provide a powerful roadmap for experimental chemists, guiding the synthesis of complex molecules and the discovery of new chemical transformations. nih.gov

| Predicted Property | Computational Method | Significance |

| Molecular Geometry | Energy Minimization | Predicts the most stable 3D structure of the molecule. |

| HOMO/LUMO Energies | Density Functional Theory (DFT) | Determines the molecule's potential as an electron donor or acceptor, indicating its reactivity in various reactions. tandfonline.com |

| Electrostatic Potential | DFT/Hartree-Fock | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov |

| Reaction Barriers | Transition State Theory | Calculates the energy required for a reaction to occur, predicting its feasibility and rate. nih.gov |

| Spectroscopic Data | Time-Dependent DFT (TD-DFT) | Predicts NMR, IR, and UV-Vis spectra to aid in the characterization of synthesized compounds. |

Development of Novel Analytical Probes for Structural Analysis

As more complex derivatives of 2-(3-aminothiophen-2-yl)acetic acid are synthesized, advanced analytical techniques are required for their precise structural characterization. While standard methods like NMR and mass spectrometry remain fundamental, there is a growing interest in developing novel probes and methods that can provide more detailed structural information. researchgate.netmdpi.com

One promising avenue is the development of fluorescent probes. By attaching a fluorophore to a molecule that selectively binds to a specific thiophene derivative, researchers can visualize its location within a biological system or material. tandfonline.com Thiophene-based structures themselves can also be incorporated into larger systems to act as sensors, where a change in their fluorescence or color upon binding to an analyte signals its presence. tandfonline.com

Furthermore, advanced X-ray crystallography techniques provide definitive 3D structural data of these molecules in their solid state, revealing crucial details about their conformation and intermolecular interactions, such as S···S contacts, which can influence the properties of materials. researchgate.net The combination of these advanced analytical tools is essential for confirming the structures of new compounds and understanding the structure-property relationships that govern their function.

| Analytical Technique | Information Provided | Application Example |

| X-Ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, and intermolecular packing. researchgate.net | Determining the solid-state conformation of a novel thiophene-based organic semiconductor. researchgate.net |

| Fluorescence Spectroscopy | Detection of fluorescent molecules, study of binding interactions and environmental changes. | Using a thiophene-based probe to detect the presence of a specific ion or molecule in a sample. tandfonline.com |

| 2D NMR (COSY, HMBC, HSQC) | Detailed connectivity between atoms within the molecule. | Elucidating the exact structure of a complex derivative after a multi-step synthesis. |

| High-Resolution Mass Spectrometry | Exact molecular weight and elemental composition. | Confirming the successful synthesis of a target compound and identifying any byproducts. |

Q & A

Q. What synthetic methodologies are effective for preparing 2-(3-Aminothiophen-2-yl)acetic acid, and how can reaction conditions be optimized to reduce by-products?

- Methodological Answer : A two-step synthesis is commonly employed: (1) Friedel-Crafts acylation of thiophene derivatives followed by (2) reductive amination. For step 1, using oxalyl chloride as an acylating agent under inert atmosphere minimizes side reactions. In step 2, catalytic hydrogenation (e.g., Pd/C) at 50–60°C with controlled pH (6–7) ensures selective amine formation. Reaction monitoring via TLC or HPLC helps identify intermediates and optimize quenching times. Ethanol/water mixtures enhance product crystallization, achieving >85% purity .

Q. How can the crystal structure of 2-(3-Aminothiophen-2-yl)acetic acid be resolved using X-ray diffraction, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed on crystals grown via slow evaporation (e.g., ethanol/water). Data collection at 100 K with Mo Kα radiation (λ = 0.71073 Å) ensures resolution. Use SHELXL for refinement, applying restraints for disordered regions and anisotropic displacement parameters for non-H atoms. ORTEP-3 visualizes thermal ellipsoids, while Mercury analyzes hydrogen-bonding networks. For zwitterionic tautomers, validate protonation states using Fourier difference maps .

Q. What safety protocols are critical when handling 2-(3-Aminothiophen-2-yl)acetic acid in laboratory settings?

- Methodological Answer : Store the compound at 2–8°C in amber vials under nitrogen to prevent oxidation. Use fume hoods during synthesis due to potential release of H₂S (from thiophene degradation). In case of skin contact, rinse with 10% acetic acid followed by water to neutralize basic by-products. Emergency protocols should include access to eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations improve predictions of electronic properties for 2-(3-Aminothiophen-2-yl)acetic acid, and which functionals are most reliable?

- Methodological Answer : Hybrid functionals like B3LYP (20% exact exchange) accurately predict frontier molecular orbitals (HOMO-LUMO gaps) and dipole moments. Basis sets such as 6-311++G(d,p) capture electron correlation in the thiophene ring. For solvation effects, apply the SMD model in water. Validate calculations against experimental UV-Vis (λmax) and IR spectra (e.g., C=O and N-H stretches). Discrepancies >5% in bond lengths may require adjusting exact-exchange percentages .

Q. How can hydrogen-bonding networks in 2-(3-Aminothiophen-2-yl)acetic acid inform its coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : Analyze SCXRD data to identify donor-acceptor pairs (e.g., N-H⋯O and O-H⋯S). The carboxylate group typically acts as a bidentate ligand, while the amine participates in axial coordination. For MOF design, use PLATON to calculate void volumes and solvent-accessible surfaces. Test stability in polar solvents (DMF, water) via PXRD post-immersion. Coordination to Cu(II) or Zn(II) often enhances thermal stability (>300°C) .

Q. What strategies resolve discrepancies between experimental NMR data and computational predictions for 2-(3-Aminothiophen-2-yl)acetic acid?

- Methodological Answer : (1) Confirm proton assignments via 2D NMR (HSQC, HMBC) to correlate amine protons with adjacent carbons. (2) For DFT-predicted shifts, apply GIAO (gauge-including atomic orbitals) with implicit solvent models. Deviations >0.5 ppm in ¹H NMR suggest tautomeric equilibria; use variable-temperature NMR to detect dynamic processes. (3) Cross-validate with X-ray structures to rule out conformational artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.